2-Chloro-1-(4-phenylpiperazin-1-YL)propan-1-one hydrochloride
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Overview
Description
2-Chloro-1-(4-phenylpiperazin-1-yl)propan-1-one hydrochloride is a chemical compound with the molecular formula C13H18Cl2N2O. It is known for its applications in medicinal chemistry, particularly as a precursor or intermediate in the synthesis of various pharmacologically active compounds .
Preparation Methods
The synthesis of 2-Chloro-1-(4-phenylpiperazin-1-yl)propan-1-one hydrochloride typically involves the reaction of 4-phenylpiperazine with 2-chloropropanone under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to enhance the reaction rate . Industrial production methods often involve bulk manufacturing processes that ensure high yield and purity of the final product .
Chemical Reactions Analysis
2-Chloro-1-(4-phenylpiperazin-1-yl)propan-1-one hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different products.
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Chloro-1-(4-phenylpiperazin-1-yl)propan-1-one hydrochloride has several scientific research applications, including:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various drugs, particularly those targeting the central nervous system.
Biological Studies: The compound is used in studies related to enzyme inhibition, receptor binding, and other biochemical processes.
Industrial Applications: It is employed in the production of specialty chemicals and as a reagent in various chemical processes
Mechanism of Action
The mechanism of action of 2-Chloro-1-(4-phenylpiperazin-1-yl)propan-1-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it has been studied as an acetylcholinesterase inhibitor, where it binds to the active site of the enzyme and inhibits its activity, leading to increased levels of acetylcholine in the synaptic cleft . This mechanism is particularly relevant in the context of neurodegenerative diseases like Alzheimer’s disease.
Comparison with Similar Compounds
2-Chloro-1-(4-phenylpiperazin-1-yl)propan-1-one hydrochloride can be compared with other similar compounds, such as:
1-(4-Phenylpiperazin-1-yl)propan-2-one: Lacks the chlorine atom, leading to different reactivity and applications.
2-Chloro-1-(4-methylpiperazin-1-yl)propan-1-one: Contains a methyl group instead of a phenyl group, affecting its pharmacological properties.
2-Chloro-1-(4-benzylpiperazin-1-yl)propan-1-one: Contains a benzyl group, which may influence its binding affinity and selectivity for certain targets
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various scientific and industrial applications.
Properties
IUPAC Name |
2-chloro-1-(4-phenylpiperazin-1-yl)propan-1-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O.ClH/c1-11(14)13(17)16-9-7-15(8-10-16)12-5-3-2-4-6-12;/h2-6,11H,7-10H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOBPMQOYSPMFTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCN(CC1)C2=CC=CC=C2)Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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